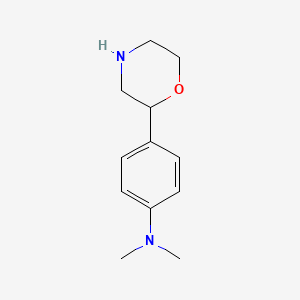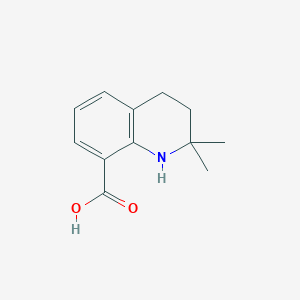
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Overview
Description
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a carboxylic acid functional group at the 8th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylating agent can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction can produce 2,2-dimethyl-1,2,3,4-tetrahydroquinoline-8-methanol .
Scientific Research Applications
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid: Lacks the methyl groups at the 2nd position, which may affect its chemical properties and reactivity
Uniqueness
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two methyl groups at the 2nd position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-6-8-4-3-5-9(11(14)15)10(8)13-12/h3-5,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
RKNUMFRMJVIELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(N1)C(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
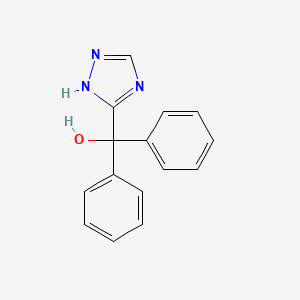
![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)
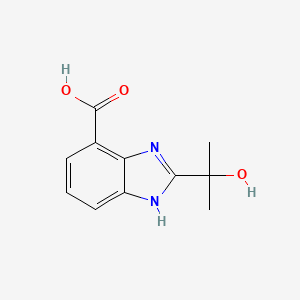
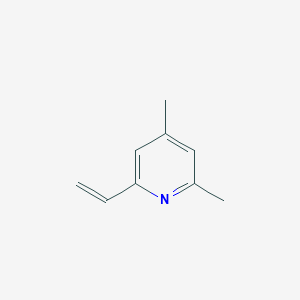
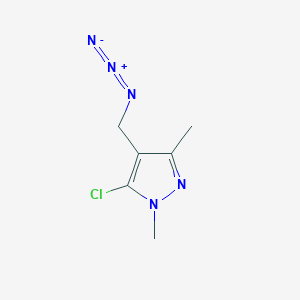
![[2-(4-Bromobutoxy)ethyl]benzene](/img/structure/B8603681.png)
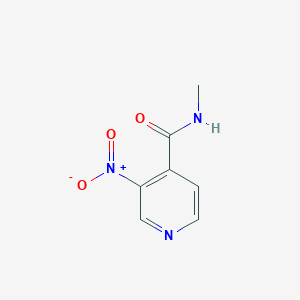
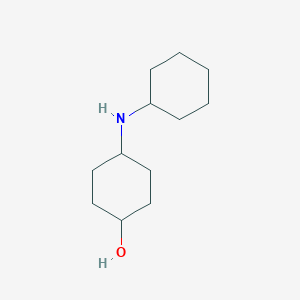


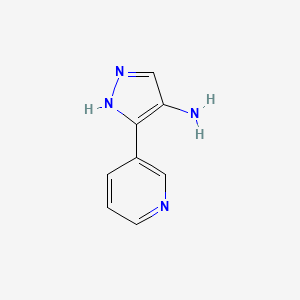

![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)
